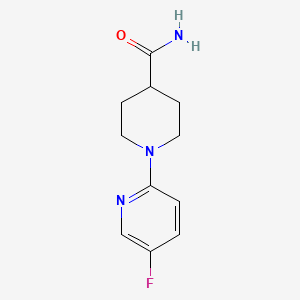![molecular formula C10H16N2OS B12270628 [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B12270628.png)
[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol: is a chemical compound that features a unique structure combining a thiazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling. One common method involves the reaction of 4,5-dimethylthiazole with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The thiazole and pyrrolidine rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole and pyrrolidine derivatives.
Scientific Research Applications
Biology: In biological research, [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Its derivatives may be explored for their efficacy in treating diseases such as cancer or bacterial infections.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds with target proteins, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
[4-Methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl]methanol: Similar structure with a trifluoromethyl group instead of dimethyl groups.
Diethyl malonate: A compound with a different core structure but similar functional groups.
Uniqueness: The uniqueness of [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol lies in its combined thiazole and pyrrolidine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
[1-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)14-10(11-7)12-5-3-4-9(12)6-13/h9,13H,3-6H2,1-2H3 |
InChI Key |
XTICELAPRGOYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCC2CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12270551.png)
![2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12270558.png)
![5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12270568.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)
![1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12270578.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12270580.png)

![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)
![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12270594.png)
![4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12270596.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)
![2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B12270603.png)
![N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)
